(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide
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Overview
Description
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide is a chemical compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing sulfur and oxygen atoms. It is known for its significant role in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
It is known that this compound plays a vital role in improving the performance and service life of lithium-ion batteries .
Mode of Action
It is known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis .
Biochemical Pathways
It is known that this compound is an essential intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a catalyst. The reaction is carried out at low temperatures to ensure high yield and selectivity. For instance, the optimal conditions for the synthesis include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers advantages such as efficient heat exchange, improved safety, and higher product yield compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide include:
1,3,2-Dioxathiolane 2,2-dioxide: A closely related compound with similar chemical properties.
Thiadiazoles: Compounds with a sulfur and nitrogen atom in a five-membered ring, used in various industrial and medicinal applications.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring
Properties
IUPAC Name |
(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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